molecular formula C11H13N3O2S3 B5826407 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B5826407
M. Wt: 315.4 g/mol
InChI Key: NHADERGWMVEIIK-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Scientific Research Applications

Preparation Methods

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide typically involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar compounds to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide include other thiadiazole derivatives such as:

  • 5-(methylsulfanyl)-1,3,4-thiadiazole-2-amine
  • 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-carboxamide
  • 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-thiol

These compounds share the thiadiazole core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S3/c1-3-17-11-13-12-10(18-11)14-19(15,16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHADERGWMVEIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide
Reactant of Route 2
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide
Reactant of Route 3
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide
Reactant of Route 4
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide
Reactant of Route 5
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide

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